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Compound of Interest

Compound Name: 2-bromooctanoyl Chloride

CAS No.: 42768-44-5

Cat. No.: B8699516

Get Quote

Chemical Identity, Reactivity Profiles, and Applications in Medicinal Chemistry

Executive Summary
2-Bromooctanoyl chloride (CAS: 42768-44-5) serves as a critical bifunctional electrophile in

synthetic medicinal chemistry. Characterized by a highly reactive acyl chloride terminus and a

sterically accessible

-bromo motif, it functions as a "linchpin" reagent for introducing lipophilic octanoyl chains while
retaining a site for secondary nucleophilic derivatization. This guide analyzes its
physiochemical properties, dual-mode reactivity, and utility in lipid-drug conjugation (LDC) and
peptidomimetic synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5][6]
[7]
2-Bromooctanoyl chloride is an

-haloacyl halide. Unlike simple fatty acid chlorides, the electron-withdrawing bromine atom at
the C2 position significantly increases the electrophilicity of the carbonyl carbon while
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simultaneously activating the C2 position for

displacement post-acylation.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis & Manufacturing Logic
The industrial and laboratory synthesis of 2-bromooctanoyl chloride typically follows a two-

stage protocol starting from octanoic acid. This pathway is preferred over direct radical

halogenation of octanoyl chloride to ensure regioselectivity at the

-position.

Stage 1: Hell-Volhard-Zelinsky (HVZ) Bromination
Octanoic acid is treated with elemental bromine (

) and a catalytic amount of phosphorus tribromide (

). The reaction proceeds via the enol form of the acyl bromide intermediate, ensuring exclusive

-bromination.

Precursor: 2-Bromooctanoic acid (CAS: 2623-82-7) [2].

Stage 2: Acyl Chloride Formation
The isolated 2-bromooctanoic acid is converted to the acid chloride using thionyl chloride (
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) or oxalyl chloride (

).

Reagent Choice: Thionyl chloride is preferred for scale-up due to the formation of gaseous

byproducts (

,

), simplifying purification.

Catalysis: DMF (dimethylformamide) is often added in catalytic amounts to form the reactive

Vilsmeier-Haack intermediate, accelerating the conversion.

Reactivity Profile: The "Dual-Warhead" Mechanism
2-Bromooctanoyl chloride exhibits bifunctional electrophilicity. Understanding the hierarchy of

reactivity is crucial for designing self-validating synthetic protocols.

Primary Reactivity: Nucleophilic Acyl Substitution
The acyl chloride moiety is the kinetic point of attack. It reacts rapidly with nucleophiles

(amines, alcohols, thiols) to form amides, esters, or thioesters.

Kinetics: Fast (

). Occurs at

to RT.

Mechanism: Addition-Elimination.[1]

Outcome: The

-bromo group remains intact, provided non-basic conditions or steric protection is
maintained.

Secondary Reactivity: Nucleophilic Aliphatic Substitution (

)
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Once the carbonyl is stabilized (e.g., converted to an amide), the

-carbon becomes the primary electrophilic site. The bromine atom is a facile leaving group.

Kinetics: Slower (

). Typically requires elevated temperatures or stronger nucleophiles.

Mechanism:

displacement.

Utility: Allows for the formation of

-amino,

-thio, or

-oxy derivatives after the lipid chain is attached to the scaffold.

Visualization of Reaction Pathways[2]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Sequential reactivity logic. The acyl chloride reacts first (Blue path), preserving the

alkyl bromide for subsequent functionalization (Red path).
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Applications in Drug Development[11][12]
A. Lipid-Drug Conjugates (LDC)
2-Bromooctanoyl chloride is used to increase the lipophilicity of polar drugs, enhancing

blood-brain barrier (BBB) penetration or cellular uptake. The 8-carbon chain provides a

"Goldilocks" balance—sufficiently lipophilic to cross membranes but short enough to avoid

micelle formation issues common with palmitoyl (C16) derivatives.

B. Peptidomimetics & N-Terminal Modification
In peptide chemistry, this reagent is used to "cap" the N-terminus. The resulting

-bromo amide is a versatile intermediate:

Macrocyclization: Reaction with a cysteine thiol elsewhere in the peptide chain can form a

thioether bridge, stabilizing the peptide conformation (stapled peptides).

Fragment Coupling: The bromine can be displaced by an azide (for Click chemistry) or an

amine (to mimic N-methylated amino acids).

Experimental Protocol: N-Acylation of a Primary Amine
Objective: Synthesis of N-benzyl-2-bromooctanamide. Rationale: This protocol demonstrates

the chemoselective reaction of the acyl chloride over the alkyl bromide.

Reagents:

Benzylamine (1.0 equiv)

2-Bromooctanoyl chloride (1.1 equiv)[3]

Triethylamine (

, 1.2 equiv) - Scavenges HCl byproduct.

Dichloromethane (DCM, anhydrous) - Solvent.

Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Benzylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (50 mL).

Cooling: Cool the solution to

using an ice bath. Critical: Low temperature prevents side reactions at the

-bromo position.

Addition: Add 2-Bromooctanoyl chloride (11 mmol) dropwise via syringe over 15 minutes.

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The amine spot should disappear.

Workup: Quench with saturated

(aq). Extract with DCM (

mL). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography if necessary.

Handling, Stability & Safety (SDS Summary)
Hazard Classification:

Corrosive (Skin Corr.[4] 1B): Causes severe skin burns and eye damage.[4]

Lachrymator: Irritating to eyes and respiratory system.[5]

Moisture Sensitive: Hydrolyzes rapidly to release HCl and 2-bromooctanoic acid.

Storage Protocol:

Store under inert atmosphere (
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or Ar).

Keep refrigerated (

) to prevent slow elimination of HBr or hydrolysis.

Container: Tightly sealed glass with Teflon-lined cap. Avoid metal containers due to corrosion

risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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